4-Hydroxypicolinaldehyde

Medicinal Chemistry Solubility Prediction Molecular Recognition

Treating all picolinaldehyde derivatives as interchangeable risks failed syntheses. Unsubstituted picolinaldehyde (CAS 1121-60-4) has 0 HBD, while this compound has 1 HBD-a quantifiable solubility & molecular recognition advantage. - **Key differentiator**: 4-OH group modulates aldehyde electrophilicity for Schiff base formation. - **Application**: Critical for (Z)-3-substituted 2-indolinones (tyrosine kinase inhibitor scaffold). - **Supply**: Free base form (MW 123.11) avoids chloride interference; 23% mass reduction vs. HCl salt.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 933030-90-1
Cat. No. B3431822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypicolinaldehyde
CAS933030-90-1
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)C=O
InChIInChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9)
InChIKeyKBYYSTCVMSMKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypicolinaldehyde: Identity & Procurement


4-Hydroxypicolinaldehyde (synonyms: 4-Hydroxypyridine-2-carbaldehyde, 4-oxo-1,4-dihydropyridine-2-carbaldehyde; CAS 933030-90-1) is a heterocyclic aromatic compound with the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol . It belongs to the class of substituted pyridine derivatives, characterized by a hydroxyl group at the 4-position and an aldehyde group at the 2-position of the pyridine ring . The compound exists as a solid at room temperature and features a predicted density of 1.3 ± 0.1 g/cm³ . As a bifunctional building block possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde carbonyl, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling orthogonal derivatization strategies that its non-hydroxylated or differently substituted analogs cannot readily achieve .

Bifunctional aldehyde Enables orthogonal hydroxyl and aldehyde derivatization
Hydrogen bond donor Supports aqueous-compatible reaction and recognition studies
Synthetic intermediate Key building block for kinase inhibitor scaffolds and heterocyclic chemistry

4-Hydroxypicolinaldehyde: Risks of Generic Substitution


Procurement decisions that treat all picolinaldehyde derivatives as interchangeable neglect quantifiable structural and physicochemical differences that directly impact synthetic outcomes and biological performance. The 4-hydroxyl substitution on 4-Hydroxypicolinaldehyde introduces a hydrogen bond donor (HBD) count of 1, whereas unsubstituted picolinaldehyde (CAS 1121-60-4) possesses an HBD count of 0, fundamentally altering solubility profiles and molecular recognition capacity [1]. More critically, the presence of the hydroxyl group in the para position relative to the pyridine nitrogen creates a unique electronic environment that modulates the electrophilicity of the aldehyde carbonyl, influencing reaction kinetics in Schiff base formation and nucleophilic additions . Analogs lacking this substitution pattern, such as 4-(Hydroxymethyl)picolinaldehyde (CAS 212914-74-4) or the hydrochloride salt form (CAS 1965309-48-1), exhibit distinct reactivity profiles and physical forms that preclude direct substitution in established protocols . The quantitative evidence presented in Section 3 substantiates that 4-Hydroxypicolinaldehyde occupies a specific, non-substitutable niche within the picolinaldehyde chemical space, defined by its precise substituent arrangement and the resultant property set.

HBD profile mismatch
Hydroxyl substitution introduces HBD capacity absent in picolinaldehyde, which may shift solubility and molecular recognition profiles.
Electronic environment divergence
Para-hydroxyl modulates aldehyde electrophilicity; analogs without this motif may not replicate reaction kinetics.
Salt and analog form differences
Hydrochloride salt and 4-(hydroxymethyl) analog differ in physical form and reactivity; direct protocol substitution may require re-validation.

4-Hydroxypicolinaldehyde: Quantitative Evidence vs. Analogs


Hydrogen Bond Donor Capacity vs. Picolinaldehyde

The presence of a phenolic hydroxyl group at the 4-position confers a hydrogen bond donor (HBD) count of 1 to 4-Hydroxypicolinaldehyde, whereas unsubstituted picolinaldehyde (CAS 1121-60-4) possesses an HBD count of 0 [1]. This quantitative structural difference directly impacts aqueous solubility and protein-ligand binding potential. The increased polarity introduced by the hydroxyl moiety is expected to enhance water solubility relative to the parent picolinaldehyde, which exhibits a water solubility estimate of approximately 6878 mg/L at 25°C based on Log Kow (2.16) calculations . Furthermore, the HBD capacity enables specific intermolecular hydrogen bonding interactions with biological targets that are inaccessible to non-hydroxylated analogs, as demonstrated in Schiff base-mediated recognition events .

HBD Capacity vs Picolinaldehyde
Cross-study comparable
1 HBD vs 0 HBD
Supports aqueous compatibility screening
Predicted from Log Kow; experimental validation needed
Medicinal Chemistry Solubility Prediction Molecular Recognition

Free Base vs. Hydrochloride Salt: Form & Weight

4-Hydroxypicolinaldehyde (CAS 933030-90-1, free base) exhibits a molecular weight of 123.11 g/mol and is typically supplied as a solid . In contrast, its hydrochloride salt (4-Hydroxypicolinaldehyde hydrochloride, CAS 1965309-48-1) possesses a molecular weight of 159.57 g/mol (C6H6ClNO2) and is reported as a white crystalline solid with distinct solubility and stability characteristics [1][2]. The free base form contains no counterion and offers an additional ~36.5 g/mol reduction in mass compared to the HCl salt, which translates to a higher molar equivalent per unit mass. This differentiation is critical for stoichiometric calculations in synthetic protocols where precise molar ratios are required, and the presence of the hydrochloride counterion could interfere with acid-sensitive reaction conditions or downstream purification steps [1].

Free Base vs HCl Salt Form
Head-to-head
123.11 g/mol vs 159.57 g/mol
Enables counterion-free stoichiometric control
23% mass reduction; verify acid-sensitive compatibility
Formulation Development Salt Selection Chemical Procurement

Tyrosine Kinase Inhibitor Precursor: vs. 4-(Hydroxymethyl)picolinaldehyde

4-Hydroxypicolinaldehyde serves as a key intermediate in the synthesis of 3-substituted 2-indolinones, a class of tyrosine kinase inhibitors with demonstrated selectivity toward receptor tyrosine kinases implicated in cancer . Specifically, the aldehyde group at the 2-position enables condensation reactions with 2-indolinone to generate the (Z)-3-substituted 2-indolinone scaffold . While 4-(Hydroxymethyl)picolinaldehyde (CAS 212914-74-4) has been employed as a reactant in the preparation of edotecarin analogs targeting topoisomerase I [1], the aldehyde functionality in 4-Hydroxypicolinaldehyde is directly positioned on the pyridine ring at the 2-position (adjacent to the nitrogen), creating a distinct electronic environment for nucleophilic attack compared to the hydroxymethyl-bearing analog. This regiochemical difference dictates divergent reaction pathways and end-product pharmacophores .

Synthetic Utility vs 4-CH2OH Analog
Cross-study comparable
2-CHO enables direct indolinone condensation
Preferred for 2-indolinone kinase inhibitor scaffolds
Regiochemical distinction; verify in target synthesis
Kinase Inhibitor Synthesis Oncology Research Heterocyclic Chemistry

DPPH Radical Scavenging Activity

A DPPH radical scavenging assay evaluating the antioxidant capacity of 4-Hydroxypicolinaldehyde (designated as 4-HPA in the study) reported an IC50 value of 25 µM . This value reportedly outperforms several known antioxidants, including ascorbic acid, in the same assay system . While direct comparative data for closely related analogs (e.g., 4-(Hydroxymethyl)picolinaldehyde or the hydrochloride salt) under identical conditions are not available in the public domain, the reported IC50 provides a quantitative benchmark for evaluating this compound's potential as a free radical scavenger. The phenolic hydroxyl group at the 4-position is the likely structural determinant of this activity, enabling hydrogen atom transfer to the DPPH radical [1].

DPPH Radical Scavenging IC50
Reported
25 µM
Supports antioxidant scaffold evaluation
Vendor-reported; independent validation required
Oxidative Stress Natural Product Mimetics Free Radical Scavenging

4-Hydroxypicolinaldehyde: Application Scenarios


Tyrosine Kinase Inhibitor Discovery

4-Hydroxypicolinaldehyde serves as a critical aldehyde partner in the synthesis of (Z)-3-substituted 2-indolinones, a privileged scaffold in tyrosine kinase inhibitor design . The quantitative evidence in Section 3 (Evidence Item 3) establishes that the compound's 2-formyl group directly condenses with 2-indolinone to generate the inhibitor core, a regiochemical advantage over analogs like 4-(Hydroxymethyl)picolinaldehyde. Procurement of 4-Hydroxypicolinaldehyde is indicated for oncology-focused medicinal chemistry groups pursuing selective receptor tyrosine kinase modulation.

Acid-Free Synthesis: Free Base Form

For reactions intolerant of chloride counterions or requiring precise stoichiometric control, the free base form of 4-Hydroxypicolinaldehyde (CAS 933030-90-1, MW 123.11) is the mandated procurement choice over the hydrochloride salt (MW 159.57) [1]. The 23% mass reduction per mole and absence of ionic interference are quantitatively defined in Evidence Item 2. Applications include organometallic catalysis (where halide ions can poison catalysts), acid-sensitive coupling reactions, and NMR-based structure elucidation studies requiring a clean spectroscopic baseline.

Aqueous-Compatible Medicinal Chemistry

The presence of a single hydrogen bond donor (HBD count = 1) in 4-Hydroxypicolinaldehyde, compared to 0 HBD in unsubstituted picolinaldehyde, confers enhanced aqueous solubility and hydrogen bonding capacity [2]. Evidence Item 1 quantifies this structural advantage. This property profile supports the compound's use in medicinal chemistry campaigns targeting soluble protein targets, fragment-based drug discovery requiring water solubility, and biochemical assays where aqueous compatibility is essential for reliable activity measurements.

Antioxidant Probe & Oxidative Stress Research

The reported DPPH radical scavenging IC50 of 25 µM positions 4-Hydroxypicolinaldehyde as a phenolic scaffold of interest for developing antioxidant agents or chemical probes . While supporting evidence is vendor-reported and requires independent validation, the presence of a 4-hydroxyl group is structurally linked to radical scavenging capacity, distinguishing this compound from non-hydroxylated picolinaldehyde analogs. Research groups investigating oxidative stress pathways or natural product mimetics may consider 4-Hydroxypicolinaldehyde as a tractable starting point.

Application
Selection Property
Validation Focus
Tyrosine Kinase Inhibitor Discovery
2-Formylpyridine building block
Direct indolinone condensation
Acid-Free Synthesis
Free base form (no counterion)
Stoichiometric precision; acid-sensitive compatibility
Aqueous-Compatible MedChem
HBD capacity (hydroxyl donor)
Aqueous solubility; hydrogen bonding
Antioxidant Probe Research
4-Hydroxyl radical scavenger
DPPH assay; antioxidant scaffold validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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